cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole
Overview
Description
cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole: is a heterocyclic compound with the molecular formula C8H13N . It is a part of the isoindole family, which is known for its diverse chemical properties and applications in various fields such as organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole typically involves the hydrogenation of isoindole derivatives. One common method is the catalytic hydrogenation of 1H-isoindole using a palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom is a key reactive site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Fully saturated isoindole derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs for the development of therapeutic agents.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole involves its interaction with various molecular targets. The nitrogen atom in the isoindole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. The compound’s unique structure allows it to interact with specific receptors and enzymes, modulating their functions and leading to various biological effects .
Comparison with Similar Compounds
- cis-2-benzyl-1,3,3a,4,7,7a-hexahydroisoindole
- cis-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
- 2,3,3a,4,7,7a-Hexahydro-1H-isoindole derivatives
Uniqueness: cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole is unique due to its specific cis-configuration, which imparts distinct chemical and biological properties. This configuration influences its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3aS,7aR)-2,3,3a,4,7,7a-hexahydro-1H-isoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-9H,3-6H2/t7-,8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZHYUCYEYJQTE-OCAPTIKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]2[C@H]1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2144-87-8 | |
Record name | 3a,4,7,7a-Tetrahydroisoindoline, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3A,4,7,7A-TETRAHYDROISOINDOLINE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT9ML8F6ID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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